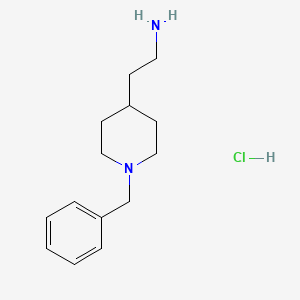

2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and an ethylamine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride typically involves the following steps:

Formation of 1-Benzylpiperidine: This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Alkylation: The 1-benzylpiperidine is then subjected to alkylation with ethylamine. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) under pressure to facilitate the reaction.

Hydrochloride Salt Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted benzyl or ethylamine derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and an ethylamine chain. Its synthesis typically involves introducing the benzyl and ethylamine groups onto a piperidine scaffold. Common methods include:

- Reaction with Ethylene Oxide : Treating 1-benzylpiperidin-4-amine with ethylene oxide in the presence of a base like potassium carbonate in dichloromethane.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

The molecular formula is C13H18N⋅HCl, and it can be represented structurally as follows:Structural Formula C6H5−CH2−N(C2H5)−C4H8N

Muscarinic Receptor Antagonism

One of the primary applications of 2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is its role as a muscarinic receptor antagonist , specifically targeting the M4 receptor subtype. This receptor is implicated in several neurological conditions, including:

- Alzheimer's Disease

- Parkinson's Disease

- Lewy Body Dementia

Research indicates that this compound can modulate neurotransmitter release, potentially alleviating symptoms associated with these disorders .

Neuroprotective Effects

Studies have shown that compounds related to this compound exhibit neuroprotective effects. For example, they may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Study 1: Alzheimer's Disease Treatment

A study published in Nature Reviews highlighted the efficacy of muscarinic receptor antagonists in treating cognitive deficits associated with Alzheimer's disease. The compound was found to improve cognitive function in animal models, suggesting its potential for human applications .

Case Study 2: Parkinson's Disease Symptoms

Research conducted on mice demonstrated that administration of this compound significantly reduced symptoms related to Parkinson's disease, such as tremors and motor dysfunctions. The study involved behavioral tests that indicated enhanced motor coordination and reduced rigidity .

Analytical Techniques for Evaluation

To assess the purity and stability of this compound, various analytical techniques are employed:

- High Performance Liquid Chromatography (HPLC) : Used to evaluate the compound's purity over time.

- Infrared (IR) Spectroscopy : Helps identify functional groups and confirm structural integrity.

Mécanisme D'action

The mechanism of action of 2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved depend on the receptor subtype and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Benzylpiperidine: Lacks the ethylamine group, making it less versatile in certain applications.

4-Benzylpiperidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

2-(1-Phenyl-piperidin-4-yl)-ethylamine: Similar structure but with a phenyl group instead of a benzyl group, affecting its reactivity and interactions.

Uniqueness

2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and ethylamine groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-(1-Benzyl-piperidin-4-yl)-ethylamine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a benzyl group and an ethylamine side chain. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). It acts as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine. The piperidine moiety plays a crucial role in binding to these targets, influencing both biochemical pathways and physiological responses.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits notable activity:

- CNS Effects : The compound has shown potential as an antidepressant and anxiolytic agent due to its ability to enhance neurotransmitter levels in the brain.

- Antiviral Activity : Research indicates that derivatives of piperidine compounds can inhibit viral replication, particularly in influenza viruses, suggesting potential therapeutic applications in antiviral drug development .

- Anticancer Properties : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis has been documented, marking it as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

Several studies provide insight into the biological activity of this compound:

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity with IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

- Table 1 summarizes the cytotoxic effects observed across different cell lines.

Cell Line IC50 (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis U-937 0.12 Inhibition of cell proliferation CEM-13 1.5 Apoptotic pathway activation - Antiviral Activity :

- Neuropharmacological Studies :

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;/h1-5,13H,6-12,15H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWCMPDSVSEQRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.